アミリン (1-13) (ヒト)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

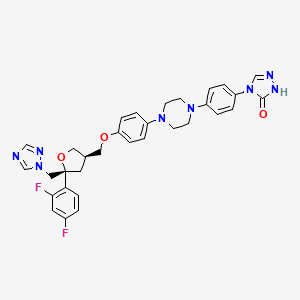

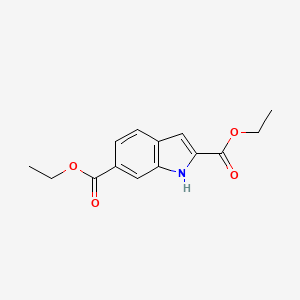

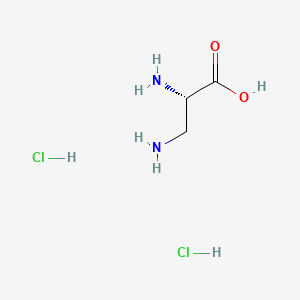

Amylin (1-13) (human) is a fragment and residues within amyloid cores of Amylin (human IAPP). Amylin is a glucose-regulating hormone, which deposits as amyloid fibrils in the condition of type II diabetes (T2D). Amylin (1-13) (human) has no effect on fibril formation, as it cannot form fibrils by itself .

Synthesis Analysis

The synthesis of Amylin in organic solvent resulted in high yields of monoPEGylated human amylin, which showed large stability against aggregation, an 8 times increase in half-life in vivo compared to the non-conjugated amylin, and pharmacological activity .Molecular Structure Analysis

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus. Both of these are essential for amylin to carry out its biological activity .Chemical Reactions Analysis

Amylin (1-13) (human) does not have any significant effect on fibril formation as it cannot form fibrils by itself .Physical And Chemical Properties Analysis

Amylin (1-13) (human) has a molecular weight of 1378.58 and a formula of C54H95N19O19S2. Its sequence is Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala with a disulfide bridge between Cys2 and Cys7 .科学的研究の応用

糖尿病肥満の治療

アミリンは、糖尿病と肥満を組み合わせた用語である糖尿病肥満の治療において重要な役割を果たします。インスリンと共分泌される神経内分泌ホルモンとして作用し、食欲抑制効果(アノレクシジェニック効果)を示します。 プラミリチドやカグリリンチドなどのアミリン類似体は、臨床薬理学において、糖尿病患者の血糖恒常性の改善と体重減少に用いられています {svg_1}.

満腹感と代謝調節

アミリンは、食事終了時の満腹感の調節因子として、胃の排泄速度を制限し、特に食後状態における膵臓グルカゴンの分泌を抑制します。 満腹感と代謝過程を制御するこの作用により、アミリンとその類似体は、肥満と糖尿病の治療における重要な要素であるエネルギー摂取量とグルコース代謝の管理において不可欠となります {svg_2}.

神経内分泌研究

神経内分泌ホルモンとしてのアミリンの役割は、神経内分泌研究において貴重な視点を与えてくれます。 インスリンとの共分泌と血糖恒常性への影響は、エネルギーバランスの維持における重要な役割を担う腸脳軸とその機能に対する洞察を提供し、代謝性疾患の理解に不可欠です {svg_3}.

アミロイド凝集研究

単一分子レベルでのアミリン種に関する研究は、pH依存性アミリン種の不均一な構造、および2型糖尿病に関連するアミロイド凝集メカニズムの秘密を解き明かすのに役立ちます。 これは、凝集プロセスを予防または逆転できる治療法を開発するために不可欠です {svg_4}.

受容体フェノタイプ解析

ペプチドアゴニストのアミリン受容体への結合と選択性を理解することは、新しい治療薬の開発において不可欠です。 受容体複合体の高解像度構造と本質的な動態は、薬物設計に不可欠なアミリン受容体フェノタイプの構造的基盤についての洞察を提供します {svg_5}.

肥満に対する薬物療法

アミリン由来の類似体は、肥満に対する薬物療法における最も有望なアプローチの一つです。アミリンがレプチンの異化作用に対して感受性を高めるという発見は、その生理学と薬理学への関心を高めています。 これらの類似体は、糖尿病患者の重要な治療選択肢であり、近い将来、市場に新たな薬剤が投入される可能性があります {svg_6}.

作用機序

Target of Action

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a neuroendocrine anorexigenic polypeptide hormone . It is co-secreted with insulin from β-cells of the pancreas in response to food consumption . The primary targets of Amylin are the amylin receptors, which are present in various tissues, including the brain, kidney, and heart .

Mode of Action

Amylin interacts with its targets to regulate several physiological processes. It slows gastric emptying, inhibits glucagon secretion, and induces satiety . These actions help to regulate postprandial glucose levels and reduce caloric intake . Amylin and insulin have complementary actions in regulating nutrient levels in the circulation .

Biochemical Pathways

Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the gut-brain axis, which is critical for maintaining glucose and energy homeostasis . Amylin’s effect on these biochemical pathways helps to maintain glucose homeostasis and decrease body weight .

Pharmacokinetics

Amylin’s metabolism involves a dual process of renal clearance and proteolysis, forming different metabolites . Physiological plasma concentrations of Amylin vary between 4 and 25 pmol/L . The pharmacokinetic properties of Amylin and its analogs, such as pramlintide, are similar .

Result of Action

The molecular and cellular effects of Amylin’s action include the inhibition of glucagon secretion, delay in gastric emptying, and induction of satiety . These effects result in improved glycemic control, reduced caloric intake, and potential weight loss .

Action Environment

The action, efficacy, and stability of Amylin can be influenced by various environmental factors. For instance, the presence of other hormones, such as insulin, can affect Amylin’s function . Additionally, factors such as diet and lifestyle can influence the levels of Amylin and its effectiveness in regulating glucose homeostasis .

Safety and Hazards

将来の方向性

The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes. The history of amylin’s discovery is a representative example of how a pathological finding can translate into physiological exploration and lead to pharmacological intervention . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .

生化学分析

Biochemical Properties

Amylin (1-13) (human) interacts with various enzymes, proteins, and other biomolecules. It is a fragment and residues within the amyloid cores of Amylin (human IAPP) . Amylin is a glucose-regulating hormone . Amylin (1-13) (human) does not affect fibril formation, as it cannot form fibrils by itself .

Cellular Effects

Amylin (1-13) (human) has significant effects on various types of cells and cellular processes. It is a neuroendocrine anorexigenic polypeptide hormone, which is co-secreted with insulin from β-cells of the pancreas in response to food consumption . Aside from its effect on glucose homeostasis, Amylin (1-13) (human) inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Molecular Mechanism

Amylin (1-13) (human) exerts its effects at the molecular level through various mechanisms. Amyloidosis is a common pathological event in which proteins self-assemble into misfolded soluble and insoluble molecular forms, oligomers and fibrils that are often toxic to cells . Notably, aggregation-prone human islet amyloid polypeptide (hIAPP), or amylin, is a pancreatic hormone linked to islet β-cells demise in diabetics .

Temporal Effects in Laboratory Settings

The effects of Amylin (1-13) (human) change over time in laboratory settings. Studies have shown that Amylin (1-13) (human) influences satiation, inhibits postprandial glucagon secretion, slows gastric emptying, and inhibits digestive enzyme secretion through various peripheral and central mechanisms .

Dosage Effects in Animal Models

The effects of Amylin (1-13) (human) vary with different dosages in animal models. A single dose of NN1213, a long-acting human amylin analog, reduced appetite in a dose-dependent manner and with a long duration of action in both rats and dogs .

Metabolic Pathways

Amylin (1-13) (human) is involved in various metabolic pathways. Amylin metabolism appears to involve a dual process of renal clearance and proteolysis, forming different metabolites .

Transport and Distribution

Amylin (1-13) (human) is transported and distributed within cells and tissues. Monomers and oligomers cross the plasma membrane (PM) through both endocytotic and non-endocytotic (translocation) mechanisms .

Subcellular Localization

Amylin (1-13) (human) is localized in specific compartments or organelles within the cell. Amylin is a pancreatic β-cell hormone that produces effects in several different organ systems .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJHDVYKOOSMFN-UOJHWKIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N19O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)